molecular formula C13H16ClN3O2 B2360154 N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361797-06-8

N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No.: B2360154
CAS No.: 2361797-06-8
M. Wt: 281.74
InChI Key: HTFRIPLWLRMJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide typically involves the reaction of 3-chloropyridine-2-carboxylic acid with ethylamine and a suitable coupling reagent. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(3-Chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and an amide linkage. This combination of features can confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[2-[(3-chloropyridin-2-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-3-13(19)17(4-2)9-12(18)16-8-11-10(14)6-5-7-15-11/h3,5-7H,1,4,8-9H2,2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFRIPLWLRMJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=C(C=CC=N1)Cl)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.